molecular formula C17H18N2O2 B2486791 N-cyclopentyl-3-(pyridin-2-yloxy)benzamide CAS No. 1797981-26-0

N-cyclopentyl-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2486791
CAS No.: 1797981-26-0
M. Wt: 282.343
InChI Key: TUZVZFRRNDLHIR-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(pyridin-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom, a pyridin-2-yloxy group attached to the benzene ring, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(pyridin-2-yloxy)benzamide can be achieved through a multi-step process. One common method involves the reaction of 3-hydroxybenzoic acid with 2-chloropyridine in the presence of a base to form 3-(pyridin-2-yloxy)benzoic acid. This intermediate is then reacted with cyclopentylamine under appropriate conditions to yield the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-cyclopentyl-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpyridin-2-yl)benzamide
  • N-(5-chloropyridin-2-yl)benzamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Uniqueness

N-cyclopentyl-3-(pyridin-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopentyl-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(19-14-7-1-2-8-14)13-6-5-9-15(12-13)21-16-10-3-4-11-18-16/h3-6,9-12,14H,1-2,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZVZFRRNDLHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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